molecular formula C23H22ClN3O4S2 B2588527 N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-73-9

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2588527
CAS No.: 851780-73-9
M. Wt: 504.02
InChI Key: OJYCQHBWAHHTCG-UHFFFAOYSA-N
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Description

The compound N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (hereafter referred to as the target compound) is a benzenesulfonamide derivative featuring a pyrazoline core. Its structure includes a 4-chlorobenzenesulfonyl group, a 4-methylphenyl substituent, and a methanesulfonamide moiety. The synthesis of these compounds typically employs NMR (1H, 13C) and HRMS for structural confirmation, though crystallographic methods like SHELXL may also be utilized for detailed conformational analysis .

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S2/c1-16-3-5-18(6-4-16)23-15-22(17-7-11-20(12-8-17)26-32(2,28)29)25-27(23)33(30,31)21-13-9-19(24)10-14-21/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYCQHBWAHHTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylphenylhydrazine to form an intermediate, which then undergoes cyclization to produce the pyrazole ring.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds similar to N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exhibit antibacterial properties. In a study involving N-substituted acetamide derivatives, it was found that these compounds showed moderate inhibition against Gram-negative bacterial strains .

Anti-inflammatory Properties

The sulfonamide group present in the compound is known for its anti-inflammatory effects. Compounds containing sulfonamide moieties have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

Cancer Research

Studies have explored the potential of pyrazole derivatives in cancer therapy due to their ability to inhibit specific enzymes involved in tumor progression. The presence of the chlorobenzenesulfonyl group may enhance the selectivity and efficacy of such compounds against cancer cells.

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialModerate inhibitors against Gram-negative strains
Anti-inflammatoryPotential inhibition of inflammatory pathways
Cancer-relatedInhibition of tumor progression enzymes
Enzyme inhibitionInhibitory effects on carbonic anhydrase

Case Study 1: Antibacterial Screening

A research study focused on synthesizing various derivatives of sulfonamides, including those similar to this compound. The synthesized compounds were screened for their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: Anti-inflammatory Research

Another study investigated the anti-inflammatory properties of sulfonamide derivatives in a model of induced inflammation. The results demonstrated that compounds structurally related to this compound significantly reduced markers of inflammation compared to control groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on Aryl Groups

Positional Isomerism (Para vs. Ortho Substituents)

A closely related analog, N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (), differs only in the position of the methyl group on the phenyl ring (2-methyl vs. 4-methyl). For instance, para-substituted groups often enhance planarity and conjugation, which may improve interactions with enzyme active sites compared to ortho-substituted analogs .

Halogen and Functional Group Variations
  • Chlorophenyl vs. Fluorophenyl : The compound N-(4-{1-[(3-chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide () features a 3-chlorophenyl and 2-fluorophenyl group. Fluorine’s electronegativity and smaller size compared to chlorine may reduce steric hindrance and enhance metabolic stability, though chlorine’s lipophilicity could improve membrane permeability .
  • Hydroxyphenyl vs. Methylphenyl : Compounds with 4-hydroxyphenyl substituents (e.g., ) exhibit increased polarity, which may enhance solubility but reduce bioavailability compared to the target compound’s hydrophobic 4-methylphenyl group .

Structural Analogues with Different Core Moieties

Pyrazoline vs. Pyrano-Pyrazol Derivatives

The pyrano-pyrazol derivative N-(5-cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide () incorporates a fused pyran ring, which increases molecular rigidity.

Triazole-Substituted Pyrazolines

Compounds like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () replace sulfonamide groups with triazole rings. Triazoles introduce additional hydrogen-bonding sites, which may enhance interactions with target proteins but also increase synthetic complexity .

Biological Activity

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Sulfonamide group : Known for its role in various biological activities.
  • Chlorobenzenesulfonyl moiety : Contributes to the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that it may inhibit certain signaling pathways associated with cancer proliferation, particularly through modulation of the Wnt/β-catenin pathway.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as a potent inhibitor of β-catenin, a protein involved in cell proliferation and differentiation.
  • Cell Cycle Regulation : It potentially influences cell cycle progression by affecting key regulatory proteins.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. Below are summarized findings from various studies:

StudyFindingsIC50 Values
Study 1Inhibits SW480 and HCT116 cancer cell proliferationSW480: 2 μM; HCT116: 0.12 μM
Study 2Shows higher metabolic stability than reference compounds-
Study 3Reduces expression of Ki67, a marker for cell proliferation-

Case Studies

  • Cancer Therapeutics :
    • A study demonstrated that this compound significantly inhibited the growth of colorectal cancer cells in vitro and in vivo. The compound was found to reduce tumor size in xenograft models while altering the expression of cancer-related genes (e.g., Ki67) .
  • Metabolic Stability :
    • Comparative studies indicated that this compound displayed superior metabolic stability compared to other sulfonamide derivatives, suggesting its potential for prolonged therapeutic action .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with similar compounds is essential.

Compound NameStructure TypeBiological Activity
SitagliptinPyrazoleAnti-diabetic
Compound 25SulfonamideCancer inhibitor

The unique combination of functional groups in this compound distinguishes it from other compounds, enhancing its potential therapeutic applications.

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and how can yield/purity be improved?

Methodological Answer: The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step reactions, including condensation, cyclization, and sulfonation. For example, Shintaro Tobiishi et al. demonstrated that pyrazole cores can be synthesized via condensation of substituted alcohols with arylhydrazines, followed by sulfonyl group introduction using chlorobenzenesulfonyl chloride . To optimize yield:

  • Use anhydrous conditions and controlled temperatures (e.g., 60–80°C) during cyclization to minimize side reactions.
  • Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, as reported for similar pyrazole derivatives .
  • Monitor reaction progress via TLC or HPLC-MS to identify intermediate bottlenecks.

Q. Q2. What spectroscopic and crystallographic techniques are most effective for structural validation?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., APEX2 software), as done for pyrazoline derivatives by Hoong-Kun Fun et al. .
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR with DEPT-135 to distinguish CH2_2/CH3_3 groups in the dihydropyrazole ring .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., exact mass ± 0.001 Da) confirms molecular formula .

Advanced Research Questions

Q. Q3. How can contradictory biological activity data across studies be systematically addressed?

Methodological Answer: Contradictions often arise from variations in assay conditions or cellular models. To resolve discrepancies:

  • Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls like ciprofloxacin .
  • Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., sulfonamide groups as enzyme inhibitors) and validate via molecular docking (Autodock Vina) .
  • Meta-Analysis : Pool data from independent studies (e.g., IC50_{50} values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. Q4. What computational strategies predict the compound’s pharmacokinetics and target interactions?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), bioavailability (Lipinski’s rule), and cytochrome P450 interactions .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., GROMACS) for the sulfonamide moiety with COX-2 or carbonic anhydrase IX .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites for derivatization .

Q. Q5. How can heterogeneous catalysis improve the scalability of synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium/charcoal or zeolites for Suzuki-Miyaura coupling steps, optimizing ligand ratios (e.g., 1:1.2 Pd:Ph3_3P) .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during sulfonation, reducing reaction time by 30–50% .
  • Green Metrics : Calculate E-factors (kg waste/kg product) and compare with batch processes to justify scalability .

Q. Q6. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours. Monitor degradation via UPLC-PDA .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and analyze impurity profiles (e.g., sulfone oxidation byproducts) .

Q. Q7. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis : Modify the 4-methylphenyl or chlorobenzenesulfonyl groups and test bioactivity (e.g., IC50_{50} against cancer cell lines) .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate substituent electronegativity with antimicrobial potency .
  • Crystallographic Data : Compare binding modes of analogs with target proteins (e.g., PDB: 1T9G for sulfonamide inhibitors) .

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